molecular formula C11H15NO2 B100178 2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one CAS No. 15252-86-5

2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one

Cat. No. B100178
CAS RN: 15252-86-5
M. Wt: 193.24 g/mol
InChI Key: ZGVFSOAMOWPNOB-UHFFFAOYSA-N
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Description

2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a bicyclic compound that contains a nitrogen and oxygen atom in its ring structure.3.1.16,10.01,5]tridecan-3-one.

Scientific Research Applications

  • Synthesis Techniques : The compound and its derivatives are involved in various synthesis techniques. For instance, Wu and Chern (1997) explored the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo[5.5.1.02,6.03,11.05,9]tridecanes through ozonolysis and reduction with dimethyl sulfide (Wu & Chern, 1997).

  • Novel Heterocycles Formation : Svetlik, Hanuš, and Bella (1989) reported on the formation of novel rigid seven-membered heterocycles, indicating the versatility of such compounds in creating new chemical structures (Svetlik, Hanuš, & Bella, 1989).

  • Stereochemical Analysis : Research by Smetanin et al. (2020) focused on stereoselective assembly of 3,4-epoxypyrrolines, which highlights the compound's utility in stereochemical applications (Smetanin et al., 2020).

  • Basicity Properties : Bazzicalupi et al. (1994) studied the basicity properties of oxa-aza macrobicyclic receptors, demonstrating the compound's relevance in understanding proton transfer behavior (Bazzicalupi et al., 1994).

  • Biological and Pharmacological Activities : Mukherjee and Das (2016) discussed the synthesis of structurally diversified 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates, emphasizing their potential in evaluating biological and pharmacological activities (Mukherjee & Das, 2016).

  • Green Chemistry Applications : Jha, Naidu, and Abdelkhalik (2013) developed an environmentally friendly synthesis method for related polycyclic compounds, showcasing the compound's role in green chemistry (Jha, Naidu, & Abdelkhalik, 2013).

  • Antiviral Activities : The synthesis and antiviral activity of polycyclic N-amidoimides based on similar structures were explored by Selivanov et al. (2019), indicating potential medical applications (Selivanov et al., 2019).

  • Fungicidal Activities : Dong et al. (2008) synthesized derivatives and investigated their fungicidal activities, demonstrating the compound's utility in agricultural sciences (Dong et al., 2008).

properties

CAS RN

15252-86-5

Product Name

2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one

InChI

InChI=1S/C11H15NO2/c13-10-12-9-8-2-6-1-7(3-8)5-11(9,4-6)14-10/h6-9H,1-5H2,(H,12,13)

InChI Key

ZGVFSOAMOWPNOB-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC4(C2)C3NC(=O)O4

Canonical SMILES

C1C2CC3CC1CC4(C2)C3NC(=O)O4

synonyms

2H-4,8:6,9a-Dimethanocyclooctoxazol-2-one,octahydro-(8CI,9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tricyclo[3.3.1.13,7]dec-1-yl carbamate (100 mg, 0.512 mmol), iodobenzenediacetate (220 mg, 0.683 mmol), magnesium oxide (50 mg, 1.24 mmol) and rhodium (II) acetate dimer (22 mg, 0.050 mmol) were stirred in dichloromethane (3 mL) at 50° C. for 5 hours. After completion of the reaction, the reaction solution was filtered, and the solid was washed with chloroform and the filtrate was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=10/1→2/1) to give the desired product (77% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
iodobenzenediacetate
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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